molecular formula C8H10O B1435351 2-Methoxytoluene-alpha,alpha,alpha-d3 CAS No. 258832-47-2

2-Methoxytoluene-alpha,alpha,alpha-d3

Cat. No. B1435351
M. Wt: 125.18 g/mol
InChI Key: DTFKRVXLBCAIOZ-FIBGUPNXSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Methoxytoluene-alpha,alpha,alpha-d3” is C8H7D3O . The compound is slightly soluble in Chloroform and Ethyl Acetate .


Physical And Chemical Properties Analysis

“2-Methoxytoluene-alpha,alpha,alpha-d3” is a colorless oily matter . It is slightly soluble in Chloroform and Ethyl Acetate .

Scientific Research Applications

  • Oxidation and Electron Transfer Studies : A study by Baciocchi et al. (1993) investigated the oxidation of α-substituted 4-methoxytoluenes, which relates to the chemical behavior of compounds like 2-Methoxytoluene-alpha,alpha,alpha-d3. They found complex kinetics in these reactions, influenced by electron transfer and radical cation deprotonation steps Baciocchi, Bietti, & Mattioli, 1993.

  • Proton-transfer Reactions : In another study by the same group, the rates of deprotonation for α-substituted p-methoxytoluene cation radicals were determined. This research is relevant for understanding the chemical behavior of 2-Methoxytoluene-alpha,alpha,alpha-d3 under certain conditions Baciocchi, Giacco, & Elisei, 1993.

  • Interactions with Biological Systems : Adams and Gacad (1985) explored the 1 alpha-hydroxylation of vitamin D3 sterols by cultured pulmonary alveolar macrophages, highlighting the biochemical interactions of similar compounds in biological systems Adams & Gacad, 1985.

  • Molecular Structure and Hydrogen Bonding : Zheng et al. (2006) examined the formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-Methoxyphenol and aromatic solvents like toluene. This study offers insights into the molecular interactions of similar methoxy-substituted compounds Zheng, Kwak, Chen, Asbury, & Fayer, 2006.

  • Catalysis and Oxidation Processes : Research by Reddy, Kumar, and Ratnam (1999) on the vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde over V2O5/CaO–MgO catalysts can provide insights into the catalytic applications of 2-Methoxytoluene-alpha,alpha,alpha-d3 Reddy, Kumar, & Ratnam, 1999.

properties

IUPAC Name

1-methoxy-2-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFKRVXLBCAIOZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxytoluene-alpha,alpha,alpha-d3

Synthesis routes and methods I

Procedure details

A sample of HZSM-5, having a silica to alumina mole ratio of 130, was steamed for 2 hours at 800° C. When a mixture of anisole and methanol (mole ratio=2:1) was subsequently passed over the catalyst at 350° C. and a feed WHSV of 1.8 hr-1, an ortho-rich cresol fraction (66% ortho) and a para-rich methylanisole fraction (65% para) were produced. The results are summarized in TABLE II.
[Compound]
Name
130
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-cresol (3.0 g, 0.028 mol) and anhydrous potassium carbonate (7.7 g, 0.056 mol) were dissolved into 50 ml of DMF and then iodomethane (3.9 g, 0.028 mmol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 3 g of the product (89%) by column chromatography.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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